molecular formula C18H22N2O2 B13763835 (S)-4-(3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)benzenamide CAS No. 65492-86-6

(S)-4-(3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)benzenamide

Cat. No.: B13763835
CAS No.: 65492-86-6
M. Wt: 298.4 g/mol
InChI Key: NXBGECSRPXMFSH-LBPRGKRZSA-N
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Description

4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline is an organic compound with the molecular formula C18H22N2O2 This compound is characterized by its isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of nitroarene derivatives to form aniline intermediates, followed by cyclization and functional group modifications to introduce the isoquinoline structure and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as zinc and hydrochloric acid, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and aniline derivatives, such as:

Properties

CAS No.

65492-86-6

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline

InChI

InChI=1S/C18H22N2O2/c1-12-16-11-18(22-3)17(21-2)10-13(16)8-9-20(12)15-6-4-14(19)5-7-15/h4-7,10-12H,8-9,19H2,1-3H3/t12-/m0/s1

InChI Key

NXBGECSRPXMFSH-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1C3=CC=C(C=C3)N)OC)OC

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C3=CC=C(C=C3)N)OC)OC

Origin of Product

United States

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